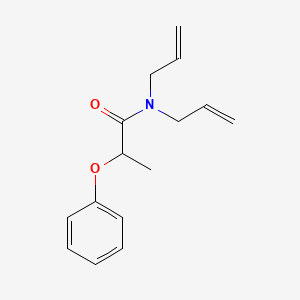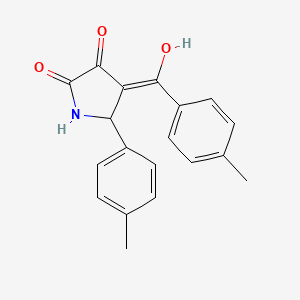![molecular formula C15H18ClNO B3917588 1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B3917588.png)
1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine
Vue d'ensemble
Description
1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine, also known as CMMP, is a synthetic compound that belongs to the piperidine class of molecules. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the function of this important neurotransmitter system.
Mécanisme D'action
1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine acts as a competitive inhibitor of the dopamine transporter, which means that it binds to the same site on the transporter as dopamine and prevents its reuptake. This leads to an increase in the extracellular levels of dopamine and enhances its signaling in the brain. The precise mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine is still under investigation, but it is believed to involve the binding of the compound to a specific site on the transporter protein.
Biochemical and Physiological Effects:
1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine has been shown to have several biochemical and physiological effects in animal models. These include an increase in locomotor activity, a decrease in food intake, and an enhancement of the rewarding effects of drugs of abuse. 1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine in lab experiments is its high selectivity for the dopamine transporter. This makes it a valuable tool for studying the function of this transporter in isolation from other neurotransmitter systems. However, one limitation of 1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine is its relatively short half-life, which means that its effects are transient and may require repeated dosing to maintain a sustained effect.
Orientations Futures
There are several future directions for research on 1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine and related compounds. One area of interest is the development of more potent and selective inhibitors of the dopamine transporter that can be used to study its function in greater detail. Another area of interest is the use of 1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine in animal models of psychiatric disorders such as schizophrenia and addiction, where dysfunction of the dopamine system has been implicated. Finally, the development of imaging agents that can be used to visualize the dopamine transporter in vivo could provide valuable insights into its role in health and disease.
Applications De Recherche Scientifique
1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine is primarily used as a research tool to study the function of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which is a crucial step in regulating the levels of this neurotransmitter in the brain. By inhibiting the dopamine transporter, 1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine can increase the levels of dopamine in the brain and thus provide insights into the role of this neurotransmitter in various physiological and pathological processes.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-12-6-4-5-11-17(12)15(18)10-9-13-7-2-3-8-14(13)16/h2-3,7-10,12H,4-6,11H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYHHVSIRZMRSM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917520.png)

![2-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3917532.png)
![N-(3-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3917544.png)
![ethyl 4-{2,5-dimethyl-3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B3917550.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(methylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B3917564.png)

![ethyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917575.png)

![N-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917584.png)

![N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3917600.png)
![N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917621.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B3917629.png)